Hepatotoxicity Risk Stratification: Shanzhiside Is Not a Primary Hepatotoxic Component, Unlike Geniposide and Genipin
In a systematic cytotoxicity screening of ten chemical constituents from Gardeniae Fructus using rat liver BRL-3A cells and the CCK-8 assay, Shanzhiside, geniposide, genipin, genipin-1-gentiobioside, and gardenoside all exhibited suppression of cell viability. However, subsequent apoptosis assays and mechanistic studies identified geniposide and its aglycone metabolite genipin—but not Shanzhiside—as the principal hepatotoxic components [1]. Geniposide and genipin pretreatment significantly elevated AST, ALT, and ALP levels, decreased SOD and GSH activities, increased MDA content, and up-regulated TNF-α, IL-6, and NO inflammatory markers. Molecular docking confirmed strong binding of geniposide and genipin to the TNFR1 receptor in the NF-κB and MAPK pathways, whereas Shanzhiside was not implicated as a primary hepatotoxic driver [1]. This differential hepatotoxicity profile directly informs compound selection for in vivo studies where minimizing confounding liver injury is critical.
| Evidence Dimension | Hepatotoxicity classification |
|---|---|
| Target Compound Data | Suppresses BRL-3A cell viability but NOT classified as a primary hepatotoxic component in apoptosis/mechanistic assays |
| Comparator Or Baseline | Geniposide and genipin: Classified as primary hepatotoxic components; elevate AST/ALT/ALP; decrease SOD/GSH; increase MDA/TNF-α/IL-6/NO |
| Quantified Difference | Shanzhiside excluded from primary hepatotoxicity designation; geniposide/genipin confirmed as main hepatotoxic drivers |
| Conditions | Rat liver BRL-3A cells, CCK-8 viability assay, apoptosis assays, AST/ALT/ALP enzyme measurements, SOD/GSH/MDA oxidative stress markers, TNF-α/IL-6/NO inflammatory markers, molecular docking |
Why This Matters
Procurement of Shanzhiside rather than geniposide or genipin is scientifically warranted when experimental designs require a Gardenia-derived iridoid glycoside with minimal confounding hepatotoxicity.
- [1] Li C, Zhang Y, Zhang H, Luo G, Dong L, Lan M, Gao X, Sun J, Lv J. Screening of the Hepatotoxic Components in Fructus Gardeniae and Their Effects on Rat Liver BRL-3A Cells. Molecules, 2019, 24(21): 3920. View Source
